molecular formula C11H13BrO3 B165128 Methyl 4-(3-bromopropoxy)benzoate CAS No. 135998-88-8

Methyl 4-(3-bromopropoxy)benzoate

Cat. No. B165128
M. Wt: 273.12 g/mol
InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07514435B2

Procedure details

A mixture of 107A (2.44 g, 8.9 mmol) and lithium hydroxide monohydrate (750 mg, 17.9 mmol) in THF-H2O-MeOH (15:7:7, 29 mL) was stirred at 60° C. for 2.0 hr. After cooling to room temperature, the reaction mixture was diluted with water (30 mL) and concentrated in vacuo to remove most organic solvents. The mixture was washed with 1:1 mixture of ethyl acetate-ether and the aqueous layer was acidified with 2.0 N HCl to pH 5.0. The precipitate was collected by filtration, rinsed with water and dried under high vacuum to give 107B as a crystalline solid (1.64 g, 71%).
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
THF H2O MeOH
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1.O.[OH-].[Li+]>C1COCC1.O.CO.O>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
BrCCCOC1=CC=C(C(=O)OC)C=C1
Name
Quantity
750 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF H2O MeOH
Quantity
29 mL
Type
solvent
Smiles
C1CCOC1.O.CO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2.0 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most organic solvents
WASH
Type
WASH
Details
The mixture was washed with 1:1 mixture of ethyl acetate-ether
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.